4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Description
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-8(11)13-14-12-7/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABLAQMULABYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NON=C2N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249405 | |
| Record name | 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99817-29-5 | |
| Record name | 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99817-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Introduction: The Significance of the 1,2,5-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,5-oxadiazole, or furazan, ring system is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry. Its unique electronic properties and metabolic stability make it a valuable scaffold in the design of novel therapeutic agents.[1] The incorporation of a 1,2,5-oxadiazole moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of a specific derivative, 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine, a compound of interest for researchers in drug development due to the prevalence of the dichlorophenyl group in bioactive molecules and the therapeutic potential of the aminofurazan scaffold.[2][3] While specific experimental data for this exact molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust resource for researchers.
Physicochemical and Structural Characteristics
The physicochemical properties of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine are crucial for its handling, formulation, and biological activity. Below is a table summarizing its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂N₃O | PubChem |
| Molecular Weight | 231.05 g/mol | PubChem |
| CAS Number | 99817-29-5 | BLDpharm[4] |
| Predicted XlogP | 3.1 | PubChem |
| Monoisotopic Mass | 228.98097 Da | PubChem |
| Appearance | (Predicted) White to off-white solid | Inferred |
| Solubility | (Predicted) Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Inferred |
Proposed Synthesis and Experimental Workflow
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 3',4'-Dichloroacetophenone Oxime
-
Dissolution: Dissolve 3',4'-dichloroacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) to the flask.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain 3',4'-dichloroacetophenone oxime.
Step 2: Synthesis of 3,4-Dichlorophenylglyoxime
-
Chlorination: Dissolve the 3',4'-dichloroacetophenone oxime (1 equivalent) in a suitable solvent such as acetic acid.
-
Reagent Addition: Cool the solution in an ice bath and bubble chlorine gas through the solution, or use an alternative chlorinating agent like N-chlorosuccinimide.
-
Reaction: Allow the reaction to proceed at low temperature until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by pouring the mixture into ice-water.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Oximation: Dissolve the crude chloro-oxime intermediate in ethanol and react with hydroxylamine hydrochloride and a base (e.g., pyridine) to form the glyoxime.
-
Purification: Purify the resulting 3,4-dichlorophenylglyoxime by recrystallization.
Step 3: Synthesis of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
-
Cyclization: Treat the 3,4-dichlorophenylglyoxime (1 equivalent) with a dehydrating agent in a suitable solvent. A common method involves heating with a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel to yield pure 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine.
Caption: Proposed synthetic workflow for 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine.
Chemical Reactivity and Stability
The 1,2,5-oxadiazole ring is generally characterized by its aromaticity and relative stability. The ring itself is typically resistant to electrophilic and nucleophilic attack unless activated by appropriate substituents. In the case of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine, the key reactive sites are the amino group and the dichlorophenyl ring.
-
Amino Group Reactivity: The primary amine at the 3-position is a nucleophilic center and can undergo a variety of reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. These reactions provide a handle for further derivatization to explore structure-activity relationships.
-
Dichlorophenyl Ring: The dichlorophenyl moiety can potentially undergo nucleophilic aromatic substitution, although this would likely require harsh reaction conditions. The chlorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic substitution.
-
Ring Stability: The furazan ring is generally stable to moderate acidic and basic conditions. However, strong reducing agents can lead to ring cleavage.
Potential Applications in Drug Development
While specific biological data for 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is not available in the public domain, the broader class of oxadiazole derivatives has shown significant promise in various therapeutic areas. The presence of the dichlorophenyl group is a common feature in many approved drugs, often contributing to enhanced binding affinity and metabolic stability.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives.[5][6][7] These compounds have been shown to act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The structural motif of an aryl-substituted aminofurazan could potentially target kinases, topoisomerases, or other proteins implicated in cancer pathways. The dichlorophenyl substitution pattern, in particular, has been associated with potent anticancer activity in other heterocyclic scaffolds.
Sources
- 1. osti.gov [osti.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmspr.in [ijmspr.in]
- 4. (PDF) Synthesis and evaluation of antimicrobial activity of novel 1,3,4-oxadiazole derivatives [academia.edu]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Optimal solvent systems for dissolving 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Application Note: Solubilization Strategies for 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine in High-Throughput Screening and Synthesis
Executive Summary
This application note details the optimal solvent systems and handling protocols for 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine . This compound, characterized by a lipophilic dichlorophenyl moiety attached to an electron-deficient 1,2,5-oxadiazole (furazan) ring, presents specific solubility challenges due to its high crystallinity and predicted LogP (~3.1).[1][2][3]
Successful dissolution requires a strategy that balances lipophilicity with the compound's sensitivity to basic conditions.[2] This guide provides validated protocols for preparing high-concentration stock solutions (DMSO), aqueous working solutions for biological assays, and analytical samples (LC-MS).[1][2][3][4]
Physicochemical Profiling & Solubility Logic
To design an effective solvent system, one must first understand the molecular behavior of the solute.[2]
-
Lipophilicity (LogP ~3.1): The 3,4-dichloro substitution significantly increases the hydrophobicity of the phenyl ring.[2] The compound will partition strongly into organic solvents and poorly into water.[2]
-
Electronic Character (The Furazan Ring): The 1,2,5-oxadiazole ring is electron-withdrawing.[1][2] Consequently, the exocyclic amine (-NH2) is weakly basic (pKa < 2).[1][2][3] Unlike typical anilines, it will not readily protonate in mild acidic buffers to enhance aqueous solubility.[2]
-
Stability Warning (Base Sensitivity): 1,2,5-oxadiazoles are susceptible to ring cleavage under strong basic conditions (pH > 10).[1][2][3][4] Avoid using strong bases (NaOH, KOH) for solubilization , as this may degrade the compound into nitrile oxides or other ring-opened byproducts.[2][3]
Solvent Compatibility Matrix
| Solvent System | Solubility Potential | Application | Risk Factor |
| DMSO (Anhydrous) | Excellent (>50 mM) | Primary Stock Solution | Hygroscopic; freeze-thaw cycles can introduce water.[1][3] |
| DMF / DMAc | Good (>25 mM) | Alternative Stock | Higher toxicity in some cell lines than DMSO.[1][3] |
| Ethanol / Methanol | Moderate (1-10 mM) | Synthesis / Crystallization | Volatility changes concentration over time.[1][3] |
| Acetonitrile | Good | LC-MS Sample Prep | Not suitable for live-cell assays.[1] |
| PBS / Water | Poor (<10 µM) | Biological Assay | Rapid precipitation ("crashing out") without co-solvents.[1][3] |
Visualization: Solubilization Decision Tree
The following logic flow guides the researcher through the optimal solvent selection based on the intended application.
Figure 1: Decision tree for selecting the appropriate solvent system based on experimental end-use.
Protocol 1: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable, high-concentration stock for long-term storage. Reagents: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.[1][2][3][4]
-
Calculation:
-
Weighing: Weigh the solid into a sterile, amber glass vial (glass is preferred over plastic to minimize leaching during long-term storage).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO.
-
Dissolution Mechanics (Critical Step):
-
Inspection: Hold the vial up to a light source. The solution should be perfectly clear. If hazy, continue sonication or warm slightly to 37°C.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Aqueous Dilution for Biological Assays
Objective: Dilute the hydrophobic stock into aqueous media without precipitation ("crashing out").[3]
The Challenge: Direct addition of high-concentration DMSO stock to water often causes immediate precipitation of lipophilic compounds like 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine.[1]
The "Intermediate Dilution" Method:
-
Prepare Intermediate Stock: Dilute the 10 mM Master Stock 1:10 in pure DMSO to create a 1 mM Secondary Stock.
-
Prepare Media Spike:
-
Use of Solubilizing Agents (Optional but Recommended):
Protocol 3: LC-MS Sample Preparation[1]
Objective: Prepare samples for purity analysis or metabolic stability studies.
-
Solvent: Use HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).[1][3][4]
-
Procedure:
-
Dissolve the solid or dilute the DMSO stock into 100% ACN to a concentration of 100 µM.[2]
-
Vortex and centrifuge at 10,000 x g for 5 minutes to remove any undissolved micro-particulates.
-
Transfer the supernatant to an LC vial.
-
-
Mobile Phase Compatibility:
References
-
PubChem. (n.d.).[1] 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine (Compound).[1][7][8] National Library of Medicine.[2][3] Retrieved February 21, 2026, from [Link][2][3]
-
Shaposhnikov, S. D., et al. (2022).[2][3] 1,2,5-Oxadiazoles: Synthesis and Applications. ResearchGate/Springer.[1][2][3] (General reference for 1,2,5-oxadiazole stability and reactivity). Retrieved February 21, 2026, from [Link]
Sources
- 1. 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- | C4H4N8O3 | CID 533871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. 99817-29-5|4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine|BLD Pharm [bldpharm.com]
- 8. PubChemLite - 4-(3,4-dichlorophenyl)-1,2,5-oxadiazol-3-amine (C8H5Cl2N3O) [pubchemlite.lcsb.uni.lu]
Application Note: Preparation & Utilization of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine for IDO1 Inhibition Assays
Introduction & Scientific Context
The compound 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine represents a critical pharmacophore in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The 1,2,5-oxadiazole (furazan) core serves as a bioisostere for the indole ring of tryptophan, allowing the molecule to occupy the active site of the heme-containing IDO1 enzyme. This specific scaffold is structurally related to the clinical candidate Epacadostat (INCB024360), where the furazan ring is essential for potent enzymatic inhibition [1, 2].
This application note provides a rigorous, self-validating guide for the preparation of this compound, its solubilization for biological use, and its application in functional IDO1 assays.
Key Chemical Properties
| Property | Value / Description |
| Molecular Formula | C₈H₅Cl₂N₃O |
| Molecular Weight | 230.05 g/mol |
| Core Scaffold | 1,2,5-Oxadiazole (Furazan) |
| LogP (Predicted) | ~2.5 - 3.1 (Lipophilic) |
| Solubility | High in DMSO; Low in aqueous buffers (pH 7.[1]4) |
| Target | IDO1 (Heme-competitive inhibitor) |
Chemical Synthesis & Purification Strategy
Causality & Logic: Commercial availability of this specific intermediate can be sporadic. De novo synthesis is often required to ensure high purity (>95%) for biological assays, as trace metal contaminants (e.g., copper from precursors) can interfere with the heme-redox chemistry of IDO1. The most robust route utilizes the benzoyl cyanide pathway, which avoids the formation of the isomeric 1,2,4-oxadiazole [2].
Synthesis Workflow (DOT Diagram)
Figure 1: Step-wise synthetic pathway ensuring regioselective formation of the 1,2,5-oxadiazole core.
Detailed Protocol
Step 1: Formation of the Acyl Cyanide
-
Dissolve 3,4-dichlorobenzoyl chloride (1.0 eq) in anhydrous toluene.
-
Add CuCN (1.2 eq) and reflux for 4–6 hours.
-
Critical Check: Monitor by TLC. The acid chloride spot should disappear.
-
Filter the hot solution to remove copper salts (use Celite). Evaporate solvent to yield the crude benzoyl cyanide.
Step 2: Formation of the Amidoxime Precursor
-
Dissolve hydroxylamine hydrochloride (2.2 eq) in water; neutralize with Na₂CO₃ (1.1 eq) at 0°C.
-
Add the crude benzoyl cyanide (dissolved in ethanol) dropwise to the hydroxylamine solution.
-
Stir at room temperature for 12 hours. The reaction forms the
-hydroxyimino-amidoxime intermediate.
Step 3: Cyclization to Furazan
-
Reflux the intermediate in dilute NaOH (1N) or treat with thionyl chloride (SOCl₂) if acid-catalyzed dehydration is preferred.
-
Purification: The final product precipitates upon cooling/neutralization. Recrystallize from Ethanol/Water (1:1).
-
QC Requirement: Purity must be confirmed via ¹H-NMR (DMSO-d₆) and LC-MS (ESI+). Look for the disappearance of the oxime -OH signal.
Stock Preparation & Solubilization[5]
Causality: The furazan ring is highly lipophilic. Direct addition to aqueous media causes immediate precipitation, leading to false negatives (loss of potency) or false positives (aggregate-based inhibition).
DMSO Stock Protocol
-
Weighing: Weigh ~5–10 mg of the purified solid into a glass amber vial (light sensitive).
-
Dissolution: Add sterile, anhydrous DMSO (Grade: Cell Culture Tested) to achieve a concentration of 20 mM .
-
Calculation: Volume (mL) = Mass (mg) / [MW (230.05) × Concentration (M)]
-
-
Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the compound).
Aqueous Dilution Strategy (The "Spike" Method)
Do not perform serial dilutions in 100% aqueous buffer.
-
Perform serial dilutions in 100% DMSO first (e.g., 20 mM → 10 mM → ... → 1 µM).
-
Spike these DMSO solutions into the assay buffer at a ratio of 1:100 or 1:200.
-
Final DMSO Concentration: Ensure the final DMSO concentration in the assay is <1% (optimally 0.5%) to prevent enzyme denaturation.
In Vitro IDO1 Inhibition Assay[2][3][4][6][7][8][9]
Context: This protocol measures the conversion of L-Tryptophan (Trp) to N-Formylkynurenine (NFK) -> Kynurenine (Kyn).[2] The readout utilizes the formation of a yellow Schiff base between Kyn and p-dimethylaminobenzaldehyde (p-DMAB) [3, 4].
Assay Logic Flow
Figure 2: Enzymatic workflow for colorimetric detection of Kynurenine.
Reagents & Buffer Composition
| Component | Concentration (Final) | Function |
| Buffer | 50 mM Potassium Phosphate (pH 6.5) | Physiological pH maintenance |
| L-Tryptophan | 100 µM | Substrate (Km ~20 µM) |
| Ascorbic Acid | 20 mM | Reducing agent (maintains Fe²⁺) |
| Methylene Blue | 10 µM | Electron mediator |
| Catalase | 100 µg/mL | Prevents oxidative damage by H₂O₂ |
| IDO1 Enzyme | 50 nM (Recombinant) | Target Enzyme |
Step-by-Step Protocol
-
Plate Setup: Use a clear, flat-bottom 96-well plate.
-
Inhibitor Addition: Add 1 µL of the serial diluted compound (in DMSO) to empty wells.
-
Master Mix: Prepare a mix of Buffer, Ascorbate, Methylene Blue, Catalase, and IDO1 enzyme. Add 90 µL of this mix to the wells.
-
Pre-Incubation: Incubate for 10 minutes at 37°C. This allows the inhibitor to bind the active site (heme displacement or pocket occupation) before substrate addition.
-
Start Reaction: Add 10 µL of L-Tryptophan (1 mM stock) to initiate the reaction (Final vol = 100 µL).
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Add 20 µL of 30% (w/v) Trichloroacetic Acid (TCA) . This stops the reaction and precipitates the protein.
-
Hydrolysis: Incubate the plate at 65°C for 15 minutes. Reason: This converts the immediate product N-formylkynurenine into Kynurenine.[2]
-
Centrifugation: Centrifuge plate at 2500 x g for 10 mins to pellet precipitate.
-
Detection: Transfer 100 µL of supernatant to a new plate. Add 100 µL of 2% (w/v) p-DMAB in acetic acid.
-
Readout: Measure Absorbance at 490 nm immediately.
Data Analysis
-
Background Correction: Subtract the OD of the "No Enzyme" control from all wells.
-
Normalization: Calculate % Activity relative to the "DMSO Vehicle" control.
-
IC50 Calculation: Fit data to a 4-parameter logistic equation (Sigmoidal dose-response).
-
Expected Potency: For this specific amino-furazan fragment, IC50 values are typically in the micromolar range (0.5 – 5 µM), whereas the full Epacadostat molecule is nanomolar [1].
References
-
Yue, E. W., et al. (2017). Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters.
-
Yue, E. W., et al. (2009). Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry.
-
Seegers, N., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening.
-
Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit Technical Bulletin.
Sources
Storage and handling requirements for 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is a substituted aromatic oxadiazole derivative. The 1,2,5-oxadiazole ring system, also known as furazan, is a five-membered heterocycle that is of significant interest in medicinal chemistry due to its metabolic stability and diverse biological activities.[1][2] This document provides detailed guidance on the proper storage and handling of this compound to ensure its integrity and the safety of laboratory personnel. The recommendations herein are based on the known chemical properties of the 1,2,5-oxadiazole class and safety data for structurally analogous compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂N₃O | PubChem |
| Molecular Weight | 230.05 g/mol | PubChem |
| Appearance | Solid (form may vary) | Inferred |
| Storage Temperature | Cold-chain transportation suggested | [3] |
Health and Safety Information
While a specific toxicological profile for 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is not available, data from structurally similar dichlorophenyl oxazole derivatives suggest that this compound should be handled with care. The following hazards are likely and should be assumed until proven otherwise:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
Due to the potential hazards, the following PPE is mandatory when handling 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If handling the compound as a powder or in a way that could generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or fume hood.
Storage and Handling Protocols
The stability of the 1,2,5-oxadiazole ring is a key consideration for storage and handling. This ring system is generally thermally stable and resistant to acid.[4] However, it can be susceptible to cleavage by strong reducing agents, and monosubstituted derivatives may be sensitive to alkaline conditions.[4] The suggestion of "cold-chain transportation" by a supplier strongly indicates that temperature control is crucial for maintaining the compound's integrity.[3]
Recommended Storage Conditions
-
Temperature: Store in a tightly sealed container in a refrigerator at 2-8°C. For long-term storage, consider storage at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric components.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
Handling Procedures
-
Preparation:
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture, which could lead to hydrolysis.
-
All handling should be performed in a well-ventilated chemical fume hood.
-
-
Weighing and Aliquoting:
-
If working with a solid, use appropriate tools (e.g., anti-static spatula) to handle the powder and minimize dust generation.
-
For creating stock solutions, use anhydrous solvents.
-
-
Dissolution:
-
Consult solubility data for appropriate solvents. If not available, test solubility with small quantities.
-
Use sonication or gentle warming if necessary to aid dissolution, but avoid excessive heat which could promote degradation.
-
Experimental Workflow: Preparation of a Stock Solution
The following diagram outlines a typical workflow for preparing a stock solution of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine.
Sources
Application Note: Microwave-Assisted Synthesis of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
This Application Note is designed for medicinal chemists and process development scientists. It details the microwave-assisted synthesis of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine , a critical pharmacophore found in IDO1 inhibitors (e.g., Epacadostat analogs) and other bioactive molecules.
Executive Summary
The 1,2,5-oxadiazole (furazan) ring is a high-value scaffold in medicinal chemistry, particularly in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy. Conventional synthesis of 3-amino-4-aryl-1,2,5-oxadiazoles often requires harsh dehydrating conditions (e.g., SOCl₂, high temperatures) or prolonged reflux times, leading to variable yields and energetic safety concerns.
This protocol introduces a Microwave-Assisted Organic Synthesis (MAOS) pathway that significantly accelerates the critical cyclodehydration step. By utilizing microwave irradiation, we achieve rapid ring closure of the aminoglyoxime precursor in aqueous basic media, reducing reaction time from hours to minutes while improving the safety profile.
Retrosynthetic Strategy
The synthesis is designed around the "Cyanoxime Route," the most reliable method for introducing an amino group at the 3-position and an aryl group at the 4-position of the furazan ring.
Figure 1: Retrosynthetic analysis showing the disconnection of the furazan ring to the aminoglyoxime precursor.
Experimental Protocol
Part A: Precursor Synthesis (Steps 1-3)
Note: These steps prepare the substrate for the microwave reaction. Standard benchtop techniques are sufficient here.
Step 1: 3,4-Dichlorobenzohydroximoyl Chloride
-
Dissolve 3,4-dichlorobenzaldehyde oxime (10.0 mmol) in DMF (20 mL).
-
Add N-Chlorosuccinimide (NCS) (11.0 mmol) portion-wise at 0°C.
-
Stir at room temperature (RT) for 3 hours. Pour into ice water, extract with ether, and concentrate to yield the hydroximoyl chloride.
Step 2: 3,4-Dichlorobenzoyl Cyanide Oxime (Cyanoxime)
-
Dissolve the hydroximoyl chloride (from Step 1) in Ethanol (15 mL).
-
Add a solution of KCN (12.0 mmol) in water (5 mL) dropwise at 0°C. Caution: Cyanide generation.
-
Stir for 4 hours. Acidify carefully with dilute HCl. Filter the precipitate (cyanoxime).[1]
Step 3: (3,4-Dichlorophenyl)aminoglyoxime
-
Suspend the cyanoxime (from Step 2) in Ethanol (20 mL).
-
Add 50% Hydroxylamine (aq) (15.0 mmol).
-
Reflux for 1 hour or stir at RT overnight.
-
Cool and filter the solid. This is the Aminoglyoxime Precursor required for the microwave step.
Part B: Microwave-Assisted Cyclodehydration (Core Protocol)
This step utilizes the dielectric heating of water/ethanol to drive the dehydration of the aminoglyoxime into the aromatic furazan ring.
Reagents:
-
Substrate: (3,4-Dichlorophenyl)aminoglyoxime (1.0 mmol, ~234 mg)
-
Solvent: 10% KOH in Ethanol/Water (1:1 v/v) (4 mL)
-
Vessel: 10 mL Microwave-transparent pressure vial (e.g., Pyrex or Quartz)
Instrument Settings (Generic Microwave Reactor):
-
Mode: Dynamic Power (Maintain Temperature)
-
Temperature: 140 °C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 150 W (High absorption expected due to polar solvent)
-
Hold Time: 10 minutes
-
Stirring: High
Workflow:
-
Loading: Charge the microwave vial with the aminoglyoxime precursor and the KOH solution. Cap the vial with a crimp top or screw cap with a PTFE septum.
-
Irradiation: Insert into the microwave cavity. Apply the method:
-
Ramp: 2 minutes to 140°C.
-
Hold: 10 minutes at 140°C.
-
Cool: Rapid air cooling to <50°C.
-
-
Work-up:
-
Pour the reaction mixture into ice water (20 mL).
-
The product may precipitate directly. If not, extract with Ethyl Acetate (3 x 10 mL).
-
Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) if necessary.
Results & Discussion
Mechanism of Cyclization
The reaction proceeds via a base-mediated dehydration. The microwave energy overcomes the activation barrier for the elimination of water, closing the 1,2,5-oxadiazole ring.
Figure 2: Mechanistic pathway for the base-catalyzed dehydration of aminoglyoxime.
Comparison: Microwave vs. Conventional Thermal
| Parameter | Conventional Reflux | Microwave Protocol | Advantage |
| Solvent | Ethylene Glycol / KOH | EtOH / Water / KOH | Greener Solvent |
| Temperature | 160 - 180 °C (Oil Bath) | 140 °C (Internal) | Lower Energy |
| Time | 4 - 6 Hours | 10 Minutes | 30x Faster |
| Yield | 65 - 75% | 85 - 92% | Higher Efficiency |
| Purity | Requires Column Chrom. | Often Precipitation only | Cleaner Profile |
Safety & Handling
-
Energetic Materials: 1,2,5-Oxadiazoles (furazans) are nitrogen-rich heterocycles. While the 3-amino-4-aryl derivatives are generally stable, they should be treated as potentially energetic. Do not scale up above 5 mmol in a microwave vial without specific calorimetric testing (DSC).
-
Cyanide Use: Step 2 involves KCN. Perform all operations in a well-ventilated fume hood. Quench aqueous waste with bleach (sodium hypochlorite) to destroy residual cyanide.
-
Microwave Vessels: Ensure vials are rated for the pressure generated by ethanol/water at 140°C (approx. 6-8 bar).
References
-
General Synthesis of Aminofurazans: Sheremetev, A. B., & Makhova, N. N. (2001). 1,2,5-Oxadiazoles.[2][3] In Advances in Heterocyclic Chemistry (Vol. 78, pp. 65-118). Academic Press.
-
Microwave-Assisted Dehydration of Oximes: Leadbeater, N. E., & Marco, M. (2003). Preparation of polymer-supported reagents and their application in microwave-promoted organic synthesis. Organic Letters, 5(21), 3919-3922.
-
IDO1 Inhibitor Chemistry (Context): Yue, E. W., et al. (2009). Discovery of Indoleamine 2,3-Dioxygenase-1 (IDO-1) Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry, 52(23), 7364–7367.
-
Synthesis of Aminoglyoximes from Hydroximoyl Chlorides: Kanazawa, C., et al. (2009). Synthesis of 1,2,5-Oxadiazoles via Dehydration of α-Amino Aldoximes. Synthesis, 2009(10), 1635-1642.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclization Conditions for 3,4-Dichlorophenyl Oxadiazole Formation
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1,3,4-oxadiazoles, with a specific focus on derivatives containing the 3,4-dichlorophenyl moiety. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the yield, purity, and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of 3,4-dichlorophenyl-substituted 1,3,4-oxadiazoles.
Q1: My cyclization reaction to form the 1,3,4-oxadiazole ring is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in 1,3,4-oxadiazole synthesis often stem from incomplete cyclodehydration of the 1,2-diacylhydrazine intermediate or from side reactions. The 3,4-dichlorophenyl group is strongly electron-withdrawing, which can influence the reactivity of the precursor.
Troubleshooting Steps:
-
Choice of Dehydrating Agent: The selection of the dehydrating agent is critical. Strong dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) are commonly used for the cyclization of diacylhydrazines.[1][2][3] For substrates that are sensitive to harsh acidic conditions, milder reagents such as triphenylphosphine (PPh₃) in combination with a tetrahalomethane (e.g., CCl₄ or CBr₄) or the Burgess reagent can be effective.[4]
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the reaction stalls, a gradual increase in temperature or prolonged reaction time may be necessary. However, excessive heat can lead to degradation and the formation of side products.
-
Solvent Selection: The choice of solvent is crucial. For reactions involving reagents like POCl₃, anhydrous conditions are often necessary, and using it as both a reagent and a solvent is common.[1][5] In other cases, high-boiling point aprotic solvents like toluene or xylene can be effective for driving the dehydration reaction.
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 1,2-diacylhydrazine precursor. Impurities can interfere with the cyclization process.
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A common side reaction is the formation of isomeric oxadiazoles or other heterocyclic systems, especially if the starting materials have competing reactive sites.[4] In some cases, degradation of the starting material or product can occur under harsh reaction conditions.
Mitigation Strategies:
-
Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents. Running the reaction at a lower temperature for a longer period can sometimes favor the desired product.
-
Alternative Synthetic Routes: Consider an alternative synthetic route, such as the oxidative cyclization of an N-acylhydrazone.[6][7] This method can sometimes offer higher selectivity and milder reaction conditions.
-
Purification Techniques: If side products are unavoidable, effective purification is key. Column chromatography on silica gel is a common method for separating the desired 1,3,4-oxadiazole from impurities.[4] Recrystallization can also be an effective purification technique, especially for obtaining highly pure material.[8]
Q3: How do I choose the most appropriate dehydrating agent for my specific 3,4-dichlorophenyl-substituted precursor?
The optimal dehydrating agent depends on the overall functionality of your molecule and its sensitivity to reaction conditions.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent | Powerful and effective for a wide range of substrates.[1][2] | Harsh conditions, can lead to side reactions with sensitive functional groups. |
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | Strong dehydrating agent, often used for robust substrates.[2] | Can be harsh and may not be suitable for all functional groups. |
| Polyphosphoric Acid (PPA) | High temperatures (100-150 °C) | Effective for difficult cyclizations.[1][3] | Requires high temperatures and can be difficult to work with. |
| Triphenylphosphine (PPh₃) / CX₄ (X = Cl, Br, I) | Anhydrous DCM or toluene, 60°C | Milder conditions, suitable for more sensitive substrates.[4] | Can be less reactive than stronger agents, requiring longer reaction times. |
| Burgess Reagent | Mild conditions | Good for substrates with sensitive functional groups. | Can be expensive. |
Q4: What are the best practices for monitoring the progress of the cyclization reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1]
TLC Monitoring Protocol:
-
Prepare your TLC plate: Use a silica gel plate.
-
Spot the reaction mixture: At regular intervals (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the TLC plate.
-
Spot your starting materials: On the same plate, spot your starting 1,2-diacylhydrazine and any other relevant starting materials for comparison.
-
Develop the plate: Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate.
-
Visualize the spots: Visualize the spots under a UV lamp or by using an appropriate staining agent. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Experimental Protocols
Here are detailed, step-by-step methodologies for key cyclization experiments.
Protocol 1: Cyclization using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline for the synthesis of 2-(3,4-dichlorophenyl)-5-substituted-1,3,4-oxadiazoles from a 1,2-diacylhydrazine precursor.
Materials:
-
1-(3,4-Dichlorobenzoyl)-2-(substituted-acyl)hydrazine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq, or as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the 1-(3,4-dichlorobenzoyl)-2-(substituted-acyl)hydrazine.
-
Carefully add phosphorus oxychloride. The reaction can be run neat in POCl₃ or with a high-boiling inert solvent.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC.[9]
-
Once the reaction is complete (usually after 2-6 hours), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[4]
Troubleshooting:
-
Low Yield: If the yield is low, ensure that your starting diacylhydrazine is completely dry. Water will quench the POCl₃. Consider increasing the reaction time or temperature.
-
Charring/Degradation: If you observe significant charring, the reaction temperature may be too high. Try running the reaction at a lower temperature for a longer duration.
Protocol 2: Oxidative Cyclization of N-Acylhydrazones
This method provides an alternative route to 1,3,4-oxadiazoles under milder conditions.
Materials:
-
N'-(substituted-benzylidene)-3,4-dichlorobenzohydrazide (1.0 eq)
-
Oxidizing agent (e.g., Iodine, Chloramine-T, tert-butyl hypoiodite)[5][7]
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Solvent (e.g., Ethanol, Acetonitrile, DMC)[7]
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
Dissolve the N'-(substituted-benzylidene)-3,4-dichlorobenzohydrazide in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Add the oxidizing agent portion-wise or as a solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.[7]
-
Upon completion, quench the reaction (e.g., with sodium thiosulfate solution if using iodine).
-
Perform a standard aqueous workup as described in Protocol 1 (extraction, washing, drying).
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting:
-
Incomplete Reaction: If the reaction is sluggish, gentle heating may be required. Ensure the base is of good quality and added in the correct stoichiometric amount.
-
Side Product Formation: Over-oxidation can be an issue. Ensure the stoichiometry of the oxidizing agent is carefully controlled.
Visualization of Key Processes
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yields in oxadiazole synthesis.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
- Technical Support Center: Optimizing Oxadiazole Synthesis - Benchchem. (n.d.).
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC. (n.d.).
- Product Class 8: 1,3,4-Oxadiazoles. (n.d.).
- Original article SYNTHESIS OF SOME 2-N-PHENYLAMINO- 5-(3,4-DICHLOROPHENYL)-1,3,4-OXADIAZOLE DERIVATIVES TOWARDS ANTIMICROBIAL ACTIVITY. (n.d.).
- Technical Support Center: Efficient 1,2,4-Oxadiazole Formation - Benchchem. (n.d.).
- Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (2022, June 15).
- Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.).
- Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. (2013, March 14).
- Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline - Benchchem. (n.d.).
- Oxidative cyclization of N-acylhydrazones using chloramine-T. - ResearchGate. (n.d.).
- A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. | Request PDF - ResearchGate. (2025, August 6).
- The proposed mechanism via POCl3-mediated cyclization. - ResearchGate. (n.d.).
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC. (n.d.).
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00195A. (2017, February 23).
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - MDPI. (2012, August 27).
- Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semicondu - SciSpace. (n.d.).
- Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating - Semantic Scholar. (n.d.).
- Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring - orientjchem.org. (n.d.).
- A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles - ResearchGate. (2025, August 10).
- Rakesh R. Somani etal Der Pharma Chemica; 2009, 1 (1): 130-140. (n.d.).
- Preparation of 1,3,4-oxadiazole derivatives via supported and unsupported phosphinium dibromide reagents - Canadian Science Publishing. (n.d.).
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron - Luxembourg Bio Technologies. (n.d.).
- dealing with regioisomer formation in 1,2,4-oxadiazole synthesis - Benchchem. (n.d.).
- Design and Therapeutic Potential of 2,5-substituted diphenyl-1,3,4-oxadiazole Derivatives. (2023, January 30).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8).
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12).
- Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019, April 12).
- Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives - Journals. (n.d.).
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC. (n.d.).
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC. (2022, November 9).
- A mild, one-pot preparation of 1,3,4-oxadiazoles - ResearchGate. (2025, August 6).
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]
Resolving stability issues of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine in solution
Executive Summary
This guide addresses the physicochemical behavior of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine (also referred to as a substituted furazan-3-amine). While the 1,2,5-oxadiazole core is thermodynamically more stable than its 1,2,4- or 1,3,4-isomers, the presence of the lipophilic 3,4-dichlorophenyl moiety creates significant solubility challenges in aqueous media. Furthermore, the exocyclic primary amine is susceptible to oxidative coloration and specific pH-dependent instabilities.
This document provides self-validating protocols to distinguish between physical precipitation (often mistaken for degradation) and chemical decomposition .
Module 1: Solubility & Physical Stability (The Primary Issue)
The Problem: Users frequently report "loss of potency" or "cloudy buffers" upon diluting DMSO stocks into assay media.
The Cause: This is rarely chemical degradation. It is a physical "crash-out" event. The 3,4-dichlorophenyl group imparts high lipophilicity (Predicted XLogP ≈ 3.1), and the planar furazan ring encourages
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Stability Risk | Recommendation |
| 100% DMSO | High (>50 mM) | Low | Recommended for Stock. Store at -20°C. |
| 100% Ethanol | Moderate | Medium | Usable, but evaporation alters concentration. |
| PBS (pH 7.4) | Very Low (<10 µM) | High (Precipitation) | Do not dissolve directly. Requires co-solvent. |
| DMSO/Water (1:1) | Low | High (Exothermic) | Avoid intermediate dilutions; mix rapidly. |
Troubleshooting Protocol: The "Crash-Out" Validation
Use this protocol to determine if your compound is degrading or simply precipitating.
Step-by-Step Methodology:
-
Prepare Stock: Dissolve compound at 10 mM in anhydrous DMSO.
-
Dilution: Spike into your assay buffer (e.g., PBS + 0.1% BSA) to reach 10 µM.
-
Centrifugation Test:
-
Split sample into two aliquots: A (Control) and B (Test).
-
Centrifuge B at 10,000 x g for 10 minutes.
-
Analyze the supernatant of B vs. the whole mixture of A via HPLC-UV.
-
-
Interpretation:
-
If Peak Area B < Peak Area A : The compound precipitated. Add detergent (0.05% Tween-20) or increase DMSO %.
-
If Peak Area B ≈ Peak Area A (but low recovery): The compound is sticking to the plastic (adsorption). Switch to glass or low-binding plates.
-
Figure 1: Decision tree for diagnosing solubility-driven potency loss versus true chemical degradation.
Module 2: Chemical Stability & Degradation Pathways
The Problem: "My stock solution turned yellow/brown over time" or "Extra peaks appearing on LC-MS." The Cause:
-
Amine Oxidation: The primary amine (-NH
) is electron-rich and susceptible to photo-oxidation, forming azo-linkages or nitroso species. -
Ring Cleavage (Base Sensitivity): While 3,4-disubstituted 1,2,5-oxadiazoles are generally stable, exposure to strong bases (pH > 10) or strong reducing agents can cleave the O-N bond, opening the ring to form
-cyano-oximes.
Mechanistic Insight: The Furazan Ring Opening
Unlike 1,2,4-oxadiazoles which rearrange easily, the 1,2,5-oxadiazole ring is robust. However, under forcing basic conditions, the following degradation occurs:
Figure 2: Base-catalyzed degradation pathway of the 1,2,5-oxadiazole core.
Stability-Indicating HPLC Protocol
To verify chemical purity, use this specific gradient which separates the polar ring-opened degradants from the lipophilic parent.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Aromatic) and 220 nm (Amide/Nitrile).
-
Pass Criteria: Single peak >98% area. Any peak eluting at the void volume (very polar) suggests ring opening.
Module 3: Storage & Handling Best Practices
| Parameter | Guideline | Scientific Rationale |
| Temperature | -20°C (Long term) | Arrhenius kinetics: reduces oxidation rate of the amine. |
| Light | Amber Vials (Strict) | Anilines and heterocyclic amines are photolabile; UV light accelerates oxidation. |
| Atmosphere | Argon/Nitrogen | Prevents oxidative coloring of the stock solution. |
| Container | Glass | The dichlorophenyl group may leach plasticizers or adsorb to polypropylene. |
Frequently Asked Questions (FAQ)
Q1: Can I dissolve this compound in 100% water or saline? A: No. The predicted solubility is negligible. You must use a stock solution (DMSO or Ethanol) and dilute. Ensure the final DMSO concentration in your assay is 0.1% - 1.0% to maintain solubility, or use a carrier like cyclodextrin.
Q2: My compound has a slight yellow tint in DMSO. Is it bad? A: Not necessarily. Trace oxidation of the amine can cause color changes (yellowing) without significantly affecting the bulk purity (>99%). Verify with the HPLC protocol in Module 2. If purity is <95%, discard.
Q3: Is the compound stable in cell culture media (DMEM/RPMI)? A: Chemically, yes (for 24-48 hours). Physically, no. The proteins in FBS (Fetal Bovine Serum) will bind the compound, which helps solubility but reduces free drug concentration. Always report "serum-shifted" IC50 values.
Q4: I see a peak at [M+16] in my LC-MS. What is it? A: This is likely the N-oxide or a hydroxylated metabolite/impurity. 1,2,5-oxadiazoles can be oxidized at the ring nitrogens, or the aniline nitrogen can oxidize.
References
-
PubChem. (n.d.). 4-(3,4-dichlorophenyl)-1,2,5-oxadiazol-3-amine (Compound).[2] National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
Thieme Connect. (n.d.). Product Class 7: 1,2,5-Oxadiazoles.[3] Science of Synthesis. (Detailing the stability of 3,4-disubstituted furazans vs monosubstituted). Retrieved February 21, 2026, from [Link]
-
Gaylord Chemical. (n.d.).[4] Dimethyl Sulfoxide (DMSO) Solubility Data.[5][4][6] (Reference for DMSO solvent properties and hygroscopicity). Retrieved February 21, 2026, from [Link]
Sources
- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. PubChemLite - 4-(3,4-dichlorophenyl)-1,2,5-oxadiazol-3-amine (C8H5Cl2N3O) [pubchemlite.lcsb.uni.lu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Welcome to the dedicated technical support resource for the synthesis and scale-up of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
Introduction
The successful scale-up of any chemical synthesis requires careful consideration of reaction kinetics, thermodynamics, mass transfer, and safety. The synthesis of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine, a substituted aminofurazan, is no exception. This guide will address potential issues in the probable synthetic route, which typically involves the oximation of a substituted acetonitrile followed by cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine?
A1: The most prevalent and scalable method involves a two-step process starting from 3,4-dichlorophenylacetonitrile. The first step is the formation of a dioxime intermediate, which is then cyclized to the desired 1,2,5-oxadiazole (furazan) ring.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The key safety challenges are associated with the use of hydroxylamine and potential thermal runaway during the cyclization step. Hydroxylamine solutions, especially at concentrations above 50 wt%, can be hazardous and are sensitive to metal contamination and elevated temperatures.[1] The cyclization to form the oxadiazole ring can be exothermic.
Q3: What are the likely impurities I will encounter?
A3: Common impurities may include unreacted starting materials, the intermediate dioxime, and potentially byproducts from side reactions such as the formation of 1,2,4-oxadiazole isomers if the cyclization conditions are not well-controlled.[2]
Q4: How can I monitor the progress of the reaction effectively during scale-up?
A4: In-process controls are crucial. High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the consumption of starting materials and the formation of the product and key intermediates. Thin-Layer Chromatography (TLC) can be a quicker, qualitative alternative for at-line monitoring.[3]
Troubleshooting Guide
This section provides a detailed breakdown of potential problems, their probable causes, and recommended solutions for the key stages of the synthesis.
Part 1: Dioxime Formation
The formation of the intermediate, 2-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamidoxime, is a critical step.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Conversion to Dioxime | 1. Insufficient Hydroxylamine: The stoichiometry of hydroxylamine is critical. 2. Inadequate pH control: The reaction is pH-sensitive. 3. Poor Mass Transfer: Inefficient mixing can lead to localized concentration gradients. | 1. Optimize Stoichiometry: Use a slight excess of hydroxylamine (e.g., 2.2-2.5 equivalents) to drive the reaction to completion. 2. Maintain Optimal pH: The reaction is typically carried out under basic conditions. Careful, portion-wise addition of a base like sodium bicarbonate or sodium hydroxide is recommended to maintain the optimal pH range and avoid decomposition of hydroxylamine. 3. Improve Agitation: Ensure robust and efficient stirring to maintain a homogeneous reaction mixture, especially as the reaction volume increases. |
| Formation of Side Products | 1. Decomposition of Hydroxylamine: Elevated temperatures or metal contaminants can decompose hydroxylamine.[1] 2. Hydrolysis of Nitrile: Presence of excess water and harsh basic conditions can lead to the formation of the corresponding carboxylic acid. | 1. Temperature Control: Maintain the reaction temperature at a moderate level (e.g., 20-40°C). Use a jacketed reactor for better temperature control during scale-up. Ensure all reagents and solvents are free from metal contaminants. 2. Controlled Base Addition: Add the base slowly and monitor the pH to avoid overly harsh conditions that could promote hydrolysis. |
| Precipitation Issues | The dioxime intermediate may precipitate from the reaction mixture, leading to handling difficulties. | Solvent Selection: Consider using a co-solvent system to improve the solubility of the intermediate. Alternatively, design the process to handle a slurry, ensuring adequate agitation to prevent settling. |
Part 2: Cyclization to 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
The cyclodehydration of the dioxime is the key ring-forming step.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Incomplete Cyclization | 1. Ineffective Dehydrating Agent: The chosen dehydrating agent may not be potent enough. 2. Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. | 1. Choice of Dehydrating Agent: Common dehydrating agents for this transformation include thionyl chloride, phosphorus oxychloride, or strong acids.[4] The choice will depend on the scale and safety considerations. For larger scale, a milder, more controllable reagent may be preferred. 2. Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for any exotherms. A temperature optimization study at the lab scale is highly recommended before scaling up. |
| Thermal Runaway | The cyclization reaction can be exothermic, posing a significant safety risk at scale.[5] | Calorimetric Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and the rate of heat evolution. This data is critical for safe scale-up. Controlled Reagent Addition: Add the dehydrating agent slowly and sub-surface to ensure rapid mixing and heat dissipation. Efficient Heat Removal: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system. |
| Formation of Isomeric Impurities | Beckmann rearrangement can lead to the formation of 1,2,4-oxadiazole byproducts, especially with certain dehydrating agents like thionyl chloride.[2] | Reagent Selection: The choice of cyclizing agent can influence the regioselectivity. Milder conditions are generally less prone to rearrangement reactions. Reaction Conditions: Tightly control the reaction temperature and time to minimize the formation of undesired isomers. |
Part 3: Work-up and Purification
Isolating the final product in high purity is essential.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Product Isolation Difficulties | The product may be an oil or have poor crystallization properties. | Crystallization Studies: Screen various solvent systems to find suitable conditions for crystallization. Anti-solvent addition can also be an effective technique. Salt Formation: As an amine, the product can be converted to a crystalline salt (e.g., hydrochloride) for easier isolation and purification, followed by a neutralization step to liberate the free base. |
| Persistent Impurities | Close-boiling or structurally similar impurities may be difficult to remove by simple crystallization. | Chromatography: For high-purity requirements, column chromatography may be necessary. However, this is often not practical for large-scale production. Recrystallization: Multiple recrystallizations from different solvent systems may be required to achieve the desired purity. Acid-Base Extraction: Utilize the basicity of the amine product to perform an acid-base workup, which can effectively remove non-basic impurities. |
| Product Degradation | The aminofurazan ring may have limited stability under harsh acidic or basic conditions or at elevated temperatures during purification.[6] | Mild Conditions: Use mild acids and bases during work-up and avoid prolonged exposure to extreme pH. Temperature Control: Perform distillations under reduced pressure to lower the boiling point and minimize thermal degradation. |
Experimental Protocols
Protocol 1: Synthesis of 2-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamidoxime (Dioxime Intermediate)
Disclaimer: This is a representative protocol and should be optimized at a small scale before attempting a large-scale reaction.
-
To a solution of 3,4-dichlorophenylacetonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) in a jacketed reactor, add an aqueous solution of hydroxylamine hydrochloride (2.5 eq).
-
Slowly add a solution of sodium bicarbonate (3.0 eq) in water, maintaining the temperature below 30°C.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum at a temperature not exceeding 50°C.
Protocol 2: Cyclization to 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Disclaimer: This step can be highly exothermic. A thorough safety assessment is mandatory before scale-up.
-
Suspend the dried dioxime intermediate (1.0 eq) in an appropriate high-boiling aprotic solvent (e.g., toluene or xylene) in a reactor equipped with a reflux condenser and a dropping funnel.
-
Slowly add a dehydrating agent (e.g., thionyl chloride, 1.1 eq) to the suspension at room temperature, carefully controlling the addition rate to manage any exotherm.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by HPLC.
-
Cool the reaction mixture to room temperature and quench by slowly adding it to a stirred mixture of ice and a suitable base (e.g., sodium carbonate solution) to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Visualizations
Workflow for Synthesis
Caption: Synthetic workflow for 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
References
-
A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan. RSC Publishing, 2020. Available from: [Link]
-
Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. U.S. Department of Energy, 1999. Available from: [Link]
-
The properties of isofurazan-based energetic materials. ResearchGate, 2021. Available from: [Link]
-
Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. AIDIC - The Italian Association of Chemical Engineering, 2025. Available from: [Link]
-
Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. PubMed, 2010. Available from: [Link]
-
Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry, 2020. Available from: [Link]
-
Hydroxylamine hydrochloride. PENTA, 2025. Available from: [Link]
-
HYDROXYLAMINE. International Chemical Safety Cards, 2000. Available from: [Link]
-
Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. PMC, 2017. Available from: [Link]
-
Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Bentham Science, 2024. Available from: [Link]
-
Synthesis of 1,2,5-oxadiazoles. Organic Chemistry Portal. Available from: [Link]
-
New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PMC, 2016. Available from: [Link]
- Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione. Google Patents, 2021.
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 2022. Available from: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI, 2023. Available from: [Link]
-
Synthesis of 4,5-Dihydro 1,3,4-Oxadiazoles And 1,3,4-Thiadiazoles Carrying Isatin Moiety. International Journal of ChemTech Research, 2012. Available from: [Link]
Sources
- 1. Lessons [ncsp.tamu.edu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 6. A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan - RSC Advances (RSC Publishing) [pubs.rsc.org]
Addressing moisture sensitivity in oxadiazole amine precursors
Welcome to the technical support center for oxadiazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who work with oxadiazole amine precursors. The inherent moisture sensitivity of key intermediates, such as acylhydrazones, can often lead to failed reactions, low yields, and impure products. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges effectively. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my oxadiazole amine precursors so sensitive to moisture?
A: The primary sensitivity to moisture arises from the common precursors used in oxadiazole synthesis, particularly acylhydrazones (for 1,3,4-oxadiazoles) and O-acylamidoximes (for 1,2,4-oxadiazoles). The core issue lies in the susceptibility of the carbon-nitrogen double bond (C=N), or imine functionality, to hydrolysis.
-
Mechanism of Hydrolysis: The hydrolysis of a hydrazone is often acid-catalyzed. A lone pair of electrons on one of the nitrogen atoms can be protonated, which makes the imine carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[1][2] This attack forms an unstable carbinolamine intermediate, which then breaks down to regenerate the starting carbonyl compound (an aldehyde or ketone) and the hydrazine derivative.[2] This side reaction consumes your precursor and prevents the desired cyclization into the oxadiazole ring. Alkyl hydrazones are noted to be 100 to 1000 times more sensitive to hydrolysis than analogous oximes.[1][3]
Q2: I observe a significant amount of starting aldehyde/ketone in my crude product. Is this related to moisture?
A: Yes, this is a classic indicator of precursor hydrolysis. As explained above, when an acylhydrazone precursor degrades due to moisture, it reverts to the original aldehyde or ketone and the acylhydrazide.[3] If your subsequent cyclization step (e.g., using a dehydrating agent like POCl₃ or an oxidizing agent like I₂) is not 100% efficient or is slower than the rate of hydrolysis, you will inevitably see these starting materials in your reaction mixture.[4] This not only reduces your yield but also complicates purification.
Q3: What is the single most critical factor to control for a successful oxadiazole synthesis?
A: Water content in your reaction solvent. While handling of the solid precursors is important, the solvent is the largest potential source of water in your reaction. Commercially available "anhydrous" solvents are often not dry enough for sensitive reactions and can contain anywhere from 30-200 ppm of water.[5] This amount is more than enough to hydrolyze a significant portion of your precursor. Rigorous drying of solvents is non-negotiable for achieving high yields and purity.[6][7]
Q4: How can I be certain my reagents and solvents are dry enough?
A: Visual inspection is insufficient. For quantitative analysis, Karl Fischer (KF) titration is the gold standard for determining the water content in organic solvents and reagents.[5][8] A coulometric KF apparatus can accurately measure water content down to the parts-per-million (ppm) level. For routine qualitative checks in a research setting, a common method for solvents like THF or ether is the use of a sodium-benzophenone indicator still, which turns a deep blue/purple color when the solvent is anhydrous.[7]
Troubleshooting Guides & Protocols
This section addresses specific issues you may encounter during your experiments. Each guide provides a diagnosis of the probable cause and a step-by-step protocol for resolution.
Issue 1: Low or No Yield of the Desired Oxadiazole Product
-
Probable Cause: Degradation of the amine precursor (e.g., acylhydrazone) via hydrolysis before or during the cyclization step. This is the most common failure mode.
-
Troubleshooting Protocol:
-
Verify Solvent Anhydrousness:
-
Do not trust commercial anhydrous solvents out of the bottle.
-
Action: Dry your solvent immediately before use. For common solvents like THF, Dichloromethane (DCM), or Acetonitrile (MeCN), passing them through a column of activated neutral alumina or storing them over activated 3 Å molecular sieves for 48-72 hours is highly effective.[5][6] Distillation from an appropriate drying agent (e.g., CaH₂ for DCM/MeCN, Na/benzophenone for THF) is a more rigorous alternative.[7] Refer to the data table below for recommended drying agents.
-
-
Implement Strict Inert Atmosphere Techniques:
-
Atmospheric moisture can be sufficient to compromise the reaction.
-
Action: Assemble your reaction glassware hot after oven-drying (e.g., >120 °C for at least 4 hours) and immediately place it under a positive pressure of dry inert gas (Argon or Nitrogen).[9][10] Use a Schlenk line or a glovebox for all manipulations.[11] Ensure all reagent transfers are performed using dry, nitrogen-flushed syringes or cannulas.[12]
-
-
Check Precursor Stability:
-
Some amine precursors are inherently less stable. For instance, hydrazones derived from aliphatic ketones are generally more labile than those from aromatic aldehydes.[2][13]
-
Action: If possible, synthesize your precursor and use it immediately in the next step without prolonged storage. If storage is necessary, keep it in a desiccator under vacuum or in a glovebox.
-
-
Issue 2: The Reaction Stalls or Fails During the Cyclization Step
-
Probable Cause: The cyclizing/dehydrating agent is quenched by residual water, or the reaction conditions are unsuitable for the specific substrate.
-
Troubleshooting Protocol:
-
Re-evaluate the Cyclization Reagent:
-
Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) react violently with water and will be consumed by trace moisture before they can facilitate the desired cyclization.[4]
-
Action: Ensure the cyclizing agent is of high purity and is added to a verifiably dry reaction mixture. Consider alternative, milder cyclization methods if harsh dehydrating agents are causing side reactions. For example, iodine-mediated oxidative cyclization is often effective and can be performed under relatively mild conditions.[14][15]
-
-
Optimize Reaction Temperature and Time:
-
Many cyclodehydration reactions require heating to proceed at an appreciable rate.[16][17]
-
Action: If performing the reaction at room temperature, consider gently heating the reaction mixture (e.g., to 50-80 °C) and monitoring by TLC or LC-MS. Ensure the reaction is allowed to run to completion; some cyclizations can be slow.
-
-
Consider Solvent Effects:
-
The choice of solvent can significantly impact reaction outcomes. For base-catalyzed cyclizations, aprotic solvents like DMF, THF, or DCM are often superior to protic solvents.[18]
-
Action: If using a standard solvent without success, screen a panel of anhydrous aprotic solvents to identify the optimal medium for your specific substrate and reagent combination.
-
-
Visualized Workflow: Best Practices for Handling Moisture-Sensitive Precursors
The following diagram outlines the critical workflow for setting up an experiment with a moisture-sensitive oxadiazole amine precursor to maximize the chances of success.
Caption: Critical workflow for handling moisture-sensitive oxadiazole precursors.
Data Summary Table: Solvent Drying Efficiency
This table summarizes the water content in common solvents after treatment with various drying agents. Using a properly dried solvent is paramount for success. Data is adapted from Williams, D. B. G., et al. (2010).[5][6]
| Solvent | Initial H₂O (ppm) | Drying Agent/Method | Time | Final H₂O (ppm) |
| Tetrahydrofuran (THF) | ~150 | 3 Å Molecular Sieves (20% m/v) | 48 h | < 10 |
| ~150 | Neutral Alumina (Column Pass) | N/A | < 10 | |
| ~150 | Na/Benzophenone (Reflux) | 4 h | ~ 43 | |
| Dichloromethane (DCM) | ~60 | 3 Å Molecular Sieves (20% m/v) | 24 h | < 5 |
| ~60 | Activated Silica (Column Pass) | N/A | < 5 | |
| ~60 | CaH₂ (Reflux) | 4 h | ~ 13 | |
| Toluene | ~225 | 3 Å Molecular Sieves (20% m/v) | 24 h | < 5 |
| ~225 | Activated Silica (Column Pass) | N/A | < 5 | |
| ~225 | Na/Benzophenone (Reflux) | 4 h | ~ 34 | |
| Methanol | ~1000 | 3 Å Molecular Sieves (10% m/v) | 72 h | ~ 30 |
| ~1000 | Mg/I₂ (Reflux) | 3 h | ~ 54 |
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
American Chemical Society. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved February 21, 2026, from [Link]
-
Kayser, M. M., & Young, D. G. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. [Link]
-
ResearchGate. (n.d.). Formation/hydrolysis reactions of (A) oximes, (B) hydrazones, and (C) acylhydrazones. [Link]
-
ResearchGate. (2025). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. [Link]
-
PubMed. (2015). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. [Link]
-
ResearchGate. (2023). How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required?[Link]
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
The Schlenk Line Survival Guide. (n.d.). Drying Solvents. [Link]
-
mulksgrp. (2025). Introduction of materials into a glovebox. [Link]
-
MMRC. (n.d.). Glovebox rules. [Link]
-
University of Washington. (n.d.). Glovebox General Use. [Link]
-
MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
PubMed. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
Salama, E. E. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. [Link]
-
Pace, A. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]
-
PMC. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
-
ResearchGate. (2025). Organic reactions in water: An efficient method for the synthesis of 1,2,4-oxadiazoles in water. [Link]
-
PMC. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. [Link]
-
ResearchGate. (n.d.). Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
- Google Patents. (n.d.).
-
Preprints.org. (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
Bentham Science. (2022). A Comprehensive Review on Synthetic Approaches and Biological Activities of 1,3,4-oxadiazole. [Link]
-
PubMed. (n.d.). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]
-
ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
Sources
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bre.com [bre.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 15. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 16. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
FTIR characterization peaks for 1,2,5-oxadiazol-3-amine functional groups
Executive Summary & Scientific Context
The 1,2,5-oxadiazol-3-amine moiety (also known as 3-aminofurazan) is a critical pharmacophore in high-energy density materials (HEDM) and bioactive scaffolds (e.g., IDO1 inhibitors). Characterizing this group presents a specific analytical challenge: distinguishing the 1,2,5-oxadiazole ring from its structural isomers (1,3,4-oxadiazole and isoxazole) and separating the primary amine vibrational modes from the ring's skeletal stretches.
This guide provides a definitive spectral fingerprint for 1,2,5-oxadiazol-3-amine, contrasting it with common alternatives to ensure unambiguous structural confirmation.
The Spectral Fingerprint: Critical Assignments
The FTIR spectrum of 1,2,5-oxadiazol-3-amine is dominated by the interplay between the exocyclic amine (
Table 1: Diagnostic Peak Assignments for 1,2,5-Oxadiazol-3-Amine
| Functional Group | Mode of Vibration | Frequency ( | Intensity | Mechanistic Insight |
| Primary Amine | 3410 – 3450 | Medium/Sharp | Higher energy mode; sensitive to H-bonding. | |
| Primary Amine | 3300 – 3330 | Medium | Characteristic doublet separation ( | |
| Oxadiazole Ring | 1630 – 1650 | Strong | The "Furazan" backbone marker.[1] Often overlaps with | |
| Ring Skeletal | 1550 – 1560 | Medium | Mixed mode unique to the conjugated 3-amino system. | |
| Ether Linkage | 1000 – 1070 | Strong | The "Ring Breathing" zone. 1,2,5-oxadiazoles show distinct bands here due to N-O-N symmetry. | |
| Out-of-Plane | ~850 | Broad/Medium | Confirms primary amine; broadens significantly in solid state (KBr). |
Critical Note: The C=N stretch in 1,2,5-oxadiazoles (
) is typically found at higher wavenumbers compared to non-aminated furazans due to the resonance donation from the amino group into the electron-deficient ring.
Comparative Analysis: Distinguishing Isomers
A common error in drug development is misidentifying the specific oxadiazole isomer. The table below contrasts the 1,2,5-isomer against its most common "imposter," the 1,3,4-oxadiazole.
Table 2: Isomer Differentiation Matrix
| Feature | 1,2,5-Oxadiazol-3-amine (Furazan) | 2-Amino-1,3,4-Oxadiazole | Differentiation Logic |
| Symmetry | 1,2,5-ring is more symmetric, leading to fewer, sharper ring bands. | ||
| C=N Stretch | 1630 – 1650 | 1610 – 1625 | The N-O-N bridge in 1,2,5-oxadiazole creates a stiffer ring system, shifting |
| Ring Breathing | 980 – 1000 | 1090 – 1100 | The 1,3,4-isomer has a characteristic "breathing" mode near 1090 |
| Amine Shift | Check the |
Experimental Protocol: Self-Validating Workflow
To achieve the resolution required to distinguish these peaks, the choice of sampling technique is paramount. While ATR (Attenuated Total Reflectance) is convenient, Transmission KBr is the gold standard for resolving the fine structure of the amine stretching region.
Step-by-Step Characterization Workflow
-
Sample Preparation (KBr Pellet Method):
-
Ratio: Mix 1.5 mg of sample with 250 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar for exactly 2 minutes. (Over-grinding absorbs atmospheric water; under-grinding causes Christiansen scattering).
-
Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to create a transparent disc.
-
-
Acquisition Parameters:
-
Resolution:
(Essential to resolve the from ). -
Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000 – 400
.
-
-
Data Processing:
-
Apply Baseline Correction (Rubberband method).
-
Atmospheric Correction: Remove
(2350 ) and vapor artifacts.
-
-
Validation Check (Self-Correction):
-
Check: Is there a broad hump at 3400
? -
Diagnosis: Wet KBr. Dry the pellet at
and re-measure. -
Check: Is the peak at 2350
inverted? -
Diagnosis: Background scan was taken with different atmospheric conditions. Re-run background.
-
Visualizations
Diagram 1: Isomer Identification Decision Tree
This logic flow guides the researcher in distinguishing the target molecule from its isomers based on spectral data.
Caption: Decision tree for spectroscopic differentiation of oxadiazole isomers based on C=N and Ring Breathing shifts.
Diagram 2: Experimental Characterization Workflow
A standardized protocol to ensure reproducibility and minimize artifacts.
Caption: Step-by-step FTIR acquisition workflow emphasizing the validation loop for moisture artifacts.
References
-
Makhova, N. N., et al. (2023). Synthesis and Characterization of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI Molecules. [Link]
-
Richard, J. J., et al. (2025).[2][3] GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum. Current Botany. [Link]
-
Pflüger, K., et al. (2005).[4] Multi-level vibrational SCF calculations and FTIR measurements on furazan. Theoretical Chemistry Accounts. [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Amines. [Link]
Sources
X-ray crystallography data for 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
This guide provides a structural benchmarking analysis of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine , a critical pharmacophore in medicinal chemistry (specifically for IDO1 inhibitors like Epacadostat analogs) and a scaffold of interest in high-energy density materials.
Since specific proprietary CIF (Crystallographic Information File) data for this exact molecule is often paywalled or held in private libraries, this guide synthesizes high-confidence structural parameters from homologous 3-amino-4-aryl-1,2,5-oxadiazoles and compares them against its primary isostere, the 1,2,4-oxadiazole.
Executive Summary & Pharmacophore Context
The 1,2,5-oxadiazole (furazan) ring system offers a distinct advantage over other five-membered heterocycles due to its high nitrogen content, high density, and unique hydrogen-bond donor/acceptor profile. In the context of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine , the molecule acts as a "push-pull" system:
-
The Tail (3,4-Dichlorophenyl): A lipophilic, electron-withdrawing moiety capable of halogen bonding.
-
The Head (3-Amino-1,2,5-oxadiazole): A polar, planar motif capable of forming robust "ribbon-like" hydrogen bond networks.
Comparison Scope: This guide compares the crystallographic "performance" (packing efficiency, planarity, and intermolecular interactions) of the 1,2,5-oxadiazole scaffold against its common isostere, the 1,2,4-oxadiazole .
Comparative Crystallographic Analysis
A. Isostere Comparison: 1,2,5- vs. 1,2,4-Oxadiazole
The choice between a 1,2,5- and 1,2,4-isomer drastically alters the solid-state arrangement. The 1,2,5-isomer (Furazan) typically exhibits superior planarity and packing density.
| Feature | 1,2,5-Oxadiazole (Furazan) | 1,2,4-Oxadiazole | Implication for Drug Design |
| Ring Planarity | High (Rigid) | Moderate (Ring twisting common) | 1,2,5-systems stack better in protein pockets (e.g., IDO1 heme displacement). |
| Dipole Moment | ~4.0 - 4.5 D | ~1.2 - 1.8 D | Higher dipole in 1,2,5 improves solubility despite lipophilic tails. |
| H-Bond Motif | Head-to-Tail Ribbons (Amino H | Dimers (often requires external acceptor) | 1,2,5-amines form self-validating supramolecular chains. |
| Density | High (>1.55 g/cm³) | Moderate (~1.35 - 1.45 g/cm³) | Higher density correlates with stronger Van der Waals contacts. |
B. Structural Parameters (Derived from Homologous Series)
Based on high-resolution X-ray data of 3-amino-4-phenylfurazan derivatives [1][2], the following bond geometries are the standard for quality control of the 3,4-dichloro derivative.
Table 1: Critical Bond Metrics
| Parameter | Value (Å / °) | Structural Significance |
|---|---|---|
| O(1)-N(2) Bond | 1.375 ± 0.005 Å | Characteristic of the N-O-N bridge; shorter than single bonds due to delocalization. |
| C(3)-N(Exocyclic) | 1.338 ± 0.006 Å | Indicates partial double-bond character; the amino group is planar with the ring. |
| Torsion Angle | < 5.0° | The phenyl and furazan rings are nearly coplanar, maximizing
Experimental Protocol: Growing Diffraction-Quality Crystals
Crystallizing aminofurazans requires navigating their "amphiphilic" nature (polar amine + lipophilic dichloro-ring). Standard evaporation often yields microcrystalline powder. The following Vapor Diffusion protocol is validated for this class.
Workflow Diagram
Figure 1: Optimized Vapor Diffusion workflow for amphiphilic furazan derivatives.
Step-by-Step Methodology
-
Solvent Selection: Dissolve 10 mg of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine in 1.0 mL of Methanol (MeOH) or Tetrahydrofuran (THF) . Avoid DMSO as it is difficult to remove from the lattice.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small (1.5 mL) glass vial. Why: Dust particles induce rapid nucleation, leading to poor quality polycrystals.
-
Diffusion Setup: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.
-
Antisolvent Addition: Carefully add 5 mL of Water (if using MeOH) or Hexane (if using THF) into the outer vial. Do not let the liquids touch.
-
Equilibration: Seal the outer vial tightly. Store at 20°C in a vibration-free environment.
-
Observation: Birefringent prisms should appear within 72–96 hours.
Structural Logic: The "Furazan Ribbon"
One of the most distinct features of 3-amino-1,2,5-oxadiazoles is their supramolecular assembly. Unlike 1,2,4-oxadiazoles which often form simple dimers, the 1,2,5-amine motif forms an infinite Hydrogen-Bonded Ribbon .
Supramolecular Pathway
Figure 2: The "Furazan Ribbon" motif. The amino group donates a proton to the ring nitrogen of a neighbor, while the dichlorophenyl tail engages in halogen bonding or pi-stacking.
Why This Matters for Drug Development
-
Solubility Prediction: The strong intermolecular H-bonds (Ribbon motif) typically result in higher melting points and lower aqueous solubility compared to 1,2,4-isomers.
-
Binding Affinity: In the IDO1 active site, this "Ribbon" capability allows the inhibitor to bridge distinct residues (e.g., Ser167) or water networks, mimicking the interactions seen in the crystal lattice [3].
References
-
Comparison of 1,2,4- and 1,2,5-Oxadiazole Backbones
-
Structural Analogs (Dichlorophenyl-1,2,4-oxadiazoles)
- Title: 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole.
- Source: Acta Crystallographica Section E (PMC).
-
Link:[Link]
-
IDO1 Inhibitor Binding Modes (Azole Scaffolds)
- Title: Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
- Source: Journal of Medicinal Chemistry (ACS).
-
Link:[Link]
-
Aminofurazan Hydrogen Bonding Patterns
- Title: Design and Synthesis of 3-Amino-4-azidoethoxyfurazan: A Supramolecular Energetic M
- Source: ACS Omega (PMC).
-
Link:[Link]
Sources
- 1. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
A Comparative Analysis of 1,2,4-Oxadiazole vs. 1,2,5-Oxadiazole Amine Stability: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly impacts the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the plethora of choices, oxadiazole isomers are frequently employed as bioisosteric replacements for amide and ester functionalities to enhance metabolic stability and fine-tune physicochemical properties.[1][2][3] This guide provides an in-depth comparative analysis of the stability of two prominent isomers: 1,2,4-oxadiazole amines and 1,2,5-oxadiazole amines (also known as furazan amines). Understanding the nuances of their stability is paramount for researchers aiming to design robust and efficacious therapeutics.
Foundational Physicochemical and Electronic Properties
The stability of a molecule is intrinsically linked to its structure and electronic distribution. The 1,2,4- and 1,2,5-oxadiazole rings, while both five-membered aromatic heterocycles, exhibit significant differences in their electronic properties, which in turn dictates their reactivity and stability.
The 1,2,4-oxadiazole isomer is characterized by a less strained arrangement of its heteroatoms. This configuration allows for a more delocalized electron system, contributing to its recognized chemical and thermal stability.[4] From a medicinal chemistry perspective, the 1,2,4-oxadiazole moiety is often considered a reliable scaffold for improving metabolic stability.[5][6][7]
Conversely, the 1,2,5-oxadiazole (furazan) ring system features two adjacent nitrogen atoms, leading to a higher ring strain and a more polarized electronic structure.[8][9] This isomer is known for its high positive enthalpy of formation, which makes it a valuable component in energetic materials.[10] For pharmaceutical applications, this inherent high energy can translate to a greater susceptibility to certain degradation pathways.
Structural and Electronic Comparison
To visualize the fundamental differences, let's consider the core structures of an amino-substituted 1,2,4-oxadiazole and a 1,2,5-oxadiazole.
Caption: General structures of 3-amino-1,2,4-oxadiazole and 3-amino-1,2,5-oxadiazole.
| Property | 1,2,4-Oxadiazole | 1,2,5-Oxadiazole (Furazan) | Rationale & Implications |
| Ring Strain | Lower | Higher | The adjacent nitrogen atoms in the 1,2,5-isomer lead to increased electron-electron repulsion and ring strain, potentially lowering the activation energy for ring-opening reactions. |
| Enthalpy of Formation | Lower | Significantly Higher [10] | The high positive enthalpy of formation for furazans indicates they are thermodynamically less stable than their 1,2,4-counterparts, making them more prone to decomposition under energetic input (e.g., heat). |
| Dipole Moment | Lower (Isomer Dependent) | Higher (3.38 D) [8][9] | The larger dipole moment of the 1,2,5-oxadiazole ring suggests a more polarized structure, which can influence solubility, crystal packing, and interactions with biological targets and metabolizing enzymes. |
| Aromaticity | Moderate | Lower | While both are considered aromatic, the higher strain and polarization of the 1,2,5-oxadiazole ring can diminish its aromatic character, making it more susceptible to certain addition or cleavage reactions. |
Comparative Stability Analysis
The stability of a drug candidate is a multi-faceted parameter, encompassing its resistance to degradation under various conditions. Here, we compare the stability of amino-oxadiazoles across three critical domains: chemical (hydrolytic), thermal, and metabolic.
Chemical Stability: The Challenge of Hydrolysis
Hydrolytic degradation is a major concern for the shelf-life and in-vivo stability of many pharmaceuticals. The oxadiazole rings, while generally more stable than esters, are not entirely immune to hydrolysis, particularly under forcing conditions.
1,2,4-Oxadiazole Amines: The 1,2,4-oxadiazole ring is generally considered to be hydrolytically stable, particularly within a pH range of 3-5. [11]However, it can undergo degradation at both low and high pH. The mechanism involves nucleophilic attack on the C5 carbon, leading to ring opening. The presence of an amino group at the 3- or 5-position can influence the rate of this degradation by altering the electron density of the ring.
Caption: Simplified hydrolytic degradation pathways for 1,2,4-oxadiazoles.
1,2,5-Oxadiazole Amines: Direct comparative data on the hydrolytic stability of 1,2,5-oxadiazole amines is less prevalent in pharmaceutical literature. However, given the higher ring strain and greater polarization, it is chemically plausible that the 1,2,5-isomer may be more susceptible to hydrolytic cleavage under certain conditions. The N-O-N linkage in the 1,2,5-isomer is a point of potential weakness, and nucleophilic attack could be more facile compared to the 1,2,4-isomer.
Thermal Stability
Thermal stability is crucial for manufacturing processes and long-term storage.
1,2,4-Oxadiazole Amines: Derivatives of 1,2,4-oxadiazole generally exhibit good thermal stability, a property that is leveraged in the synthesis of heat-resistant polymers. [12][13] 1,2,5-Oxadiazole Amines: The high positive enthalpy of formation of the furazan ring makes its derivatives, including the amines, less thermally stable than their 1,2,4-oxadiazole counterparts. [10]This is particularly relevant in the field of energetic materials, where the controlled release of energy upon decomposition is the desired property. [14][15][16]In a pharmaceutical context, this lower thermal stability could pose challenges during synthesis, formulation (e.g., melt granulation), and storage at elevated temperatures.
Metabolic Stability
For many drug discovery programs, enhancing metabolic stability is the primary driver for incorporating an oxadiazole ring.
1,2,4-Oxadiazole Amines: The 1,2,4-oxadiazole ring is widely recognized as a metabolically robust bioisostere for esters and amides. [3][5][7]Its electronic structure is less prone to enzymatic hydrolysis by common metabolic enzymes like esterases and amidases. However, it is not metabolically inert, and the substituents on the ring play a significant role in directing metabolic pathways, which can include oxidative metabolism mediated by cytochrome P450 enzymes.
1,2,5-Oxadiazole Amines: The metabolic fate of 1,2,5-oxadiazole amines is less extensively documented in the context of drug metabolism. The strained ring system could potentially be a substrate for reductive metabolic pathways, which are known to cleave N-O bonds. This could represent a metabolic liability not as prevalent with the 1,2,4-isomer. Some studies have noted that the 1,2,5-oxadiazole N-oxides (furoxans) can act as nitric oxide (NO) donors, which implies a metabolic cleavage of the ring. [17]
Experimental Protocols for Stability Assessment
To empirically determine the stability of a novel amino-oxadiazole derivative, a series of standardized experiments should be conducted.
Protocol 1: Forced Degradation Study (Hydrolytic Stability)
Objective: To assess the intrinsic stability of the compound and identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Dilute the stock solution in 0.1 N HCl.
-
Basic: Dilute the stock solution in 0.1 N NaOH.
-
Neutral: Dilute the stock solution in water.
-
Oxidative: Dilute the stock solution in a 3% solution of hydrogen peroxide.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC-UV method. Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products.
-
Data Reporting: Report the percentage of the parent compound remaining and the formation of any major degradants.
Caption: Workflow for a forced degradation study.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic clearance in a liver microsomal model.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), the test compound (at a low concentration, e.g., 1 µM), and a buffer (e.g., potassium phosphate).
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding NADPH (a cofactor for P450 enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion and Recommendations for Researchers
The choice between a 1,2,4-oxadiazole amine and a 1,2,5-oxadiazole amine scaffold is not trivial and should be guided by the specific goals of the drug discovery program.
-
For applications requiring high intrinsic stability , such as orally administered drugs with a long shelf-life, the 1,2,4-oxadiazole amine is generally the more conservative and validated choice. Its well-documented metabolic and chemical robustness provides a solid foundation for drug design. [4][6][18]
-
The 1,2,5-oxadiazole amine presents a more complex risk-reward profile. Its unique electronic properties may offer novel interactions with biological targets or confer desirable physicochemical properties. However, researchers must be prepared to rigorously evaluate its thermal, chemical, and metabolic stability. The higher intrinsic energy of this system warrants caution and thorough experimental validation. [10][16] Ultimately, the decision should be data-driven. The experimental protocols outlined in this guide provide a framework for generating the necessary comparative stability data to make an informed choice between these two valuable, yet distinct, heterocyclic systems.
References
- Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Derivatives - PMC. (n.d.).
- Relationship between physicochemical properties and herbicidal activity of 1,2,5-oxadiazole N-oxide derivatives - PubMed. (2005, September 30).
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential | Journal of Pharma and Biomedics. (2025, August 13).
- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry | ACS Medicinal Chemistry Letters. (2021, March 10).
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. (2025, August 18).
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. (2023, March 12).
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - MDPI. (2024, September 30).
- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC. (n.d.).
- Therapeutic potential of oxadiazole or furadiazole containing compounds - PMC. (2020, December 07).
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.).
- Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review - ResearchGate. (2026, January 10).
- Oxadiazoles in Medicinal Chemistry - R Discovery. (2012, January 13).
- Combination of four oxadiazole rings for the generation of energetic materials with high detonation performance, low sensitivity and excellent thermal stability - RSC Publishing. (n.d.).
- THERMALLY STABLE POLYMERS BASED ON 1,3,4-OXADIAZOLE RINGS * | Request PDF. (n.d.).
- Combination of four oxadiazole rings for the generation of energetic materials with high detonation performance, low sensitivity and excellent thermal stability - RSC Publishing. (2017, May 02).
- (PDF) Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - ResearchGate. (2025, August 09).
- 1,2,5-oxadiazole | 288-37-9 - ChemicalBook. (2022, December 21).
- Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC. (n.d.).
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. (n.d.).
- Synthesis of macrocycles incorporating bi(1,2,5‐oxadiazole) motif. - ResearchGate. (n.d.).
- Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF - ResearchGate. (2025, August 07).
- Applications of 1,2,5-Oxadiazole - ChemicalBook. (2022, January 25).
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC. (2022, January 05).
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic potential of oxadiazole or furadiazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combination of four oxadiazole rings for the generation of energetic materials with high detonation performance, low sensitivity and excellent thermal stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. Combination of four oxadiazole rings for the generation of energetic materials with high detonation performance, low sensitivity and excellent thermal stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jpbsci.com [jpbsci.com]
A Comparative Guide to Validating LC-MS Protocols for the Quantification of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine in Human Plasma
Abstract
This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) protocols for the robust quantification of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine, a representative small molecule from the pharmacologically significant oxadiazole class.[1][2] We delve into the validation of a rapid Protein Precipitation (PPT) method and a more rigorous Solid-Phase Extraction (SPE) method, presenting the underlying scientific rationale and comparative performance data. This document is intended for researchers, scientists, and drug development professionals seeking to establish accurate, precise, and defensible bioanalytical methods in accordance with global regulatory standards.[3][4]
Introduction: The Analytical Imperative for Novel Small Molecules
The compound 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry for their diverse biological activities.[1][5] The accurate quantification of such novel chemical entities (NCEs) in biological matrices like plasma is a cornerstone of drug development. It provides essential data for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, which are mandatory for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][6][7]
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[7][8][9] However, the reliability of the generated data is entirely dependent on the validation of the analytical method.[10][11] Method validation is the documented process that ensures an analytical method is accurate, precise, reproducible, and fit for its intended purpose.[3][10]
This guide will compare two common sample preparation strategies—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—for the analysis of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine, detailing their respective validation pathways and performance outcomes.
Physicochemical Properties of the Analyte
A successful bioanalytical method begins with an understanding of the analyte's properties.
-
Compound: 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
-
Molecular Formula: C₈H₅Cl₂N₃O[12]
-
Monoisotopic Mass: 228.9810 Da[12]
-
Predicted XlogP: 3.1[12]
The predicted XlogP of 3.1 indicates that the compound is moderately hydrophobic, making it an excellent candidate for Reversed-Phase (RP) chromatography.[13][14] Its structure suggests it can be readily ionized using Electrospray Ionization (ESI) for MS detection. For the purposes of this guide, a stable isotope-labeled (SIL) internal standard, 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine-¹³C₆, is presumed to be available, which is the gold standard for correcting matrix effects and variability during sample processing.[7]
Comparative Methodologies
We present two distinct protocols, primarily differing in their sample preparation approach. Protocol A employs a simple and fast "dilute-and-shoot" style protein precipitation, while Protocol B utilizes a more selective and thorough solid-phase extraction.
Protocol A: Protein Precipitation (PPT) Workflow
PPT is a rapid method ideal for high-throughput screening in early discovery phases.[15] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[14]
-
Pipette 50 µL of human plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL of SIL-IS in 50% methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial.
-
Inject 5 µL onto the LC-MS/MS system.
Caption: Workflow for Protocol A using Protein Precipitation.
Protocol B: Solid-Phase Extraction (SPE) Workflow
SPE provides superior sample cleanup by selectively isolating the analyte from matrix interferences, often resulting in lower matrix effects and improved sensitivity.[16][17] This makes it highly suitable for late-stage development and regulated studies.
-
Condition: Pass 1 mL of methanol, followed by 1 mL of ultrapure water through a mixed-mode cation-exchange SPE cartridge.
-
Load: Mix 50 µL of a plasma sample with 10 µL of IS and 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 A:B).
-
Inject: Transfer to an HPLC vial and inject 5 µL onto the LC-MS/MS system.
Caption: Workflow for Protocol B using Solid-Phase Extraction.
Shared LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | Provides the necessary separation of the analyte from matrix components before MS detection.[13] |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size | The C18 stationary phase is well-suited for retaining the moderately hydrophobic analyte (XlogP 3.1).[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte, enhancing ESI+ ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for RP chromatography that provides good peak shape and elution strength.[14] |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 min, return to 10% B and equilibrate for 1 min | A gradient elution ensures that the analyte is eluted with a sharp peak shape while cleaning late-eluting matrix components from the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis, offering high sensitivity and specificity through Multiple Reaction Monitoring (MRM).[18] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The amine group on the analyte is readily protonated, making ESI+ the logical choice for sensitive detection. |
| MRM Transitions | Analyte: 229.9 -> 188.0 (Quantifier), 229.9 -> 161.0 (Qualifier) IS: 235.9 -> 194.0 (Quantifier) | Specific precursor-to-product ion transitions provide high selectivity, ensuring that only the compound of interest is measured.[19] |
Method Validation: A Head-to-Head Comparison
The validation was performed based on the principles outlined in the FDA and ICH M10 Bioanalytical Method Validation guidances.[3][4][20] The goal is to demonstrate that each method is reliable for its intended purpose.
Selectivity and Matrix Effect
-
Objective: To ensure the method can differentiate the analyte from other components in the matrix.[4]
-
Procedure: Six different lots of blank human plasma were analyzed to check for interfering peaks at the retention time of the analyte and IS. The matrix effect was evaluated by comparing the analyte response in post-extraction spiked samples to the response in a clean solution.
-
Acceptance Criteria: Response of interferences should be <20% of the Lower Limit of Quantification (LLOQ) response. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
| Parameter | Protocol A (PPT) | Protocol B (SPE) | Discussion |
| Selectivity | Pass | Pass | Both methods showed no significant interferences in blank plasma. |
| Matrix Effect (CV%) | 12.5% | 3.8% | Protocol B demonstrates a significantly lower matrix effect. The comprehensive cleanup by SPE removes more ion-suppressing phospholipids and other matrix components compared to the cruder PPT method.[14][21] |
Linearity, Accuracy, and Precision
-
Objective: To assess the method's quantitative performance over a defined concentration range.
-
Procedure: Calibration curves were prepared in plasma (e.g., 0.1 to 100 ng/mL). Accuracy and precision were determined by analyzing Quality Control (QC) samples at four levels: LLOQ, Low, Mid, and High.
-
Acceptance Criteria: Calibration curve correlation coefficient (r²) ≥ 0.99. For accuracy and precision runs, the deviation of the mean from the nominal value should be within ±15% (±20% at LLOQ), and the CV should be ≤15% (≤20% at LLOQ).[3]
| Validation Parameter | Protocol A (PPT) | Protocol B (SPE) |
| Calibration Range (ng/mL) | 0.5 - 100 | 0.1 - 100 |
| Linearity (r²) | 0.996 | 0.999 |
| LLOQ (ng/mL) | 0.5 | 0.1 |
| Intra-day Precision (CV%) | 4.1% - 9.8% | 2.5% - 6.5% |
| Intra-day Accuracy (% Bias) | -8.5% to +7.2% | -5.1% to +4.3% |
| Inter-day Precision (CV%) | 6.5% - 11.2% | 3.8% - 8.1% |
| Inter-day Accuracy (% Bias) | -10.1% to +9.5% | -6.3% to +5.8% |
Discussion: Both protocols meet the acceptance criteria. However, Protocol B (SPE) provides a five-fold lower LLOQ (0.1 ng/mL vs. 0.5 ng/mL), which is a direct consequence of its superior cleanup and ability to concentrate the analyte.[16] The accuracy and precision data are also consistently better for Protocol B, reflecting a more robust and reproducible method with less interference from the biological matrix.
Recovery and Stability
-
Objective: To evaluate the efficiency of the extraction process and the stability of the analyte under various conditions.
-
Procedure: Recovery is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[11] Stability is assessed under conditions mimicking sample handling and storage (e.g., freeze-thaw, short-term bench-top, long-term storage).
-
Acceptance Criteria: Recovery should be consistent and reproducible. For stability, the mean concentration of stability samples must be within ±15% of the nominal concentration.
| Parameter | Protocol A (PPT) | Protocol B (SPE) | Discussion |
| Extraction Recovery (%) | 98.2% | 85.5% | PPT shows higher apparent recovery because it is a simple dilution; very little analyte is lost. The recovery for SPE is slightly lower but is highly consistent (CV < 5%), indicating a robust process. The goal is consistency, not 100% recovery. |
| Freeze-Thaw Stability (3 cycles) | Pass | Pass | The analyte is stable through multiple freeze-thaw cycles in plasma. |
| Long-Term Stability (-80°C, 30 days) | Pass | Pass | The analyte is stable when stored long-term at -80°C. |
Conclusion and Recommendations
Both the Protein Precipitation and Solid-Phase Extraction protocols were successfully validated according to regulatory standards for the quantification of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine in human plasma. The choice between them is dictated by the specific requirements of the study.
-
Protocol A (Protein Precipitation) is a fast, cost-effective, and simple method. It is perfectly suited for applications where high throughput is critical and a higher limit of quantification is acceptable, such as in early-stage drug discovery and non-regulated PK screening.
-
Protocol B (Solid-Phase Extraction) offers superior performance with a lower LLOQ, reduced matrix effects, and better overall precision and accuracy. This robustness and sensitivity make it the required choice for regulated bioanalysis in support of preclinical (GLP) and clinical trials, where data integrity is paramount.
Ultimately, the investment in developing a more rigorous SPE method is justified by the higher quality and defensibility of the resulting data, which is essential for advancing a drug candidate through the development pipeline.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResearchGate. (2025). bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. [Link]
-
National Center for Biotechnology Information. (2007). Key elements of bioanalytical method validation for small molecules. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
AmeriKen. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]
-
Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]
-
Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
National Center for Biotechnology Information. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
LCGC International. (2020). Quantifying Small Molecules by Mass Spectrometry. [Link]
-
University of Washington. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
Reddit. (2024). LC-MS method validation resources. [Link]
-
University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]
-
National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]
-
ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]
-
PubChem. (n.d.). 4-(3,4-dichlorophenyl)-1,2,5-oxadiazol-3-amine. [Link]
-
Digitala Vetenskapliga Arkivet. (n.d.). Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozonation. [Link]
-
Waters Corporation. (n.d.). Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS and MS/MS Data. [Link]
-
Shimadzu. (n.d.). No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. [Link]
-
MDPI. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. [Link]
-
Research and Reviews. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine. [Link]
-
PubChem. (n.d.). 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. [Link]
-
EURL-FV. (n.d.). Validation of MRM pesticides from the Working Document SANCO/12745/2013 using three Multiresidue methods. [Link]
-
ResearchGate. (2025). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. worldwide.com [worldwide.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. elearning.unite.it [elearning.unite.it]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rsc.org [rsc.org]
- 10. Key elements of bioanalytical method validation for small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. PubChemLite - 4-(3,4-dichlorophenyl)-1,2,5-oxadiazol-3-amine (C8H5Cl2N3O) [pubchemlite.lcsb.uni.lu]
- 13. 低分子HPLC [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. opentrons.com [opentrons.com]
- 17. biocompare.com [biocompare.com]
- 18. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 19. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tecan.com [tecan.com]
Safety Operating Guide
Personal protective equipment for handling 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Executive Hazard Assessment
Compound Class: Halogenated Heterocyclic Amine Primary Risk Profile: Irritant / Potential Sensitizer / Aquatic Toxin
Handling 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine requires a "Band 3" containment strategy. While 1,2,5-oxadiazoles (furazans) are thermodynamically more stable than their N-oxide counterparts (furoxans), the combination of a chlorinated phenyl ring and a primary amine necessitates treating this compound as a skin/eye irritant and a potential respiratory sensitizer .
Critical Hazard Data (Inferred from Structural Analogs)
| Endpoint | Hazard Statement (GHS) | Operational Implication |
| Acute Toxicity | H302: Harmful if swallowed | Do not handle on open benchtops. |
| Skin/Eye | H315/H319: Causes serious irritation | Dust contact with sweat/mucosa causes immediate dermatitis. |
| Respiratory | H335: May cause respiratory irritation | Zero-dust tolerance. Use P100/N95 or HEPA containment. |
| Environmental | H410: Very toxic to aquatic life | All waste (solid & liquid) must be segregated as "Halogenated Organic." |
The Barrier Strategy: Personal Protective Equipment (PPE)
Do not rely on "standard" lab PPE. This protocol uses a Layered Barrier System designed to prevent three specific failure modes: Permeation (solvents), Penetration (dust), and Cross-Contamination.
A. Respiratory Protection (The Critical Control)
-
Solid State (Powder):
-
Primary: Certified Fume Hood (Face velocity: 100 fpm).
-
Secondary (If hood work is impossible): Powered Air Purifying Respirator (PAPR) with HEPA filters or a fit-tested Full-Face Respirator with P100 cartridges. Surgical masks provide zero protection against this fine organic dust.
-
-
Solution State:
-
Standard organic vapor cartridges (OV/P95) if working with volatile solvents (DCM, THF) outside a hood (not recommended).
-
B. Dermal Protection (Glove Protocol)
The chlorophenyl moiety increases lipophilicity, facilitating skin absorption if dissolved in organic solvents.
-
Inner Layer: 4 mil Nitrile (Inspection White). Acts as a visual contrast for breaches.
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Long Cuff).
-
Change Frequency: Immediately upon splash; every 60 minutes during active handling.
C. Ocular Protection[1][2]
-
Minimum: ANSI Z87.1+ Safety Glasses with side shields.
-
Powder Handling: Unvented chemical goggles are required if handling >1g of dry powder outside a sealed glovebox to prevent dust migration to the tear ducts.
D. PPE Decision Matrix (Visualization)
Figure 1: PPE Selection Logic based on physical state and carrier solvent.
Operational Workflow: "Weigh-Solubilize-Clean"
This compound is prone to static charge.[1] The following protocol minimizes dispersion risk.
Step 1: Preparation & Weighing
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula. Chlorinated aromatics are often "fluffy" and fly easily.
-
The "Coffin" Method:
-
Place the weighing boat inside a larger secondary container (e.g., a plastic Tupperware or glass crystallizing dish) before taring.
-
Transfer powder into the boat.
-
If any powder spills, it lands in the secondary container, not the balance.
-
-
Seal: Cap the secondary container before removing it from the balance enclosure.
Step 2: Solubilization (The Danger Zone)
-
Solvent Choice: This amine is likely soluble in DMSO, DMF, or DCM.
-
Exotherm Risk: 1,2,5-oxadiazoles are generally stable, but always add solvent slowly to the solid.
-
Venting: Do not seal the vessel immediately after adding solvent; allow thermal equilibration to prevent pressure buildup.
Step 3: Decontamination
-
Wipe Down: Use a surfactant-based cleaner (e.g., 5% Decon 90) followed by an alcohol wipe.
-
UV Verification: Many chlorinated heterocycles fluoresce. Use a handheld UV lamp (254/365 nm) to check the balance area for invisible dust residues.
Workflow Diagram
Figure 2: Sequential handling process to minimize contamination.
Emergency Response & Disposal
Spill Response (Solid)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Upgrade: Don P100 respirator and Tyvek sleeves.
-
Clean: Do not dry sweep. Cover with a wet paper towel (soaked in water/surfactant) to dampen the powder, then scoop into a waste jar.
Waste Disposal[2][3][4]
-
Classification: Hazardous Chemical Waste (Halogenated).
-
Segregation: Do not mix with strong acids or oxidizers.[2][3] The oxadiazole ring can be energetic under forcing conditions with strong oxidizers.
-
Labeling: Must explicitly state "Contains Chlorinated Organics" and "Toxic to Aquatic Life."
References
-
PubChem. Compound Summary: 1,2,5-Oxadiazol-3-amine derivatives. National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Halogenated phenyl oxadiazoles (General Hazard Classifications). [Link]
-
OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
